molecular formula C11H9ClN2O B1648458 2-Chloro-5-(2-methoxyphenyl)pyrazine CAS No. 412924-03-9

2-Chloro-5-(2-methoxyphenyl)pyrazine

Cat. No. B1648458
M. Wt: 220.65 g/mol
InChI Key: LETILTMEMFYESA-UHFFFAOYSA-N
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Description

“2-Chloro-5-(2-methoxyphenyl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .


Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pyrazine derivatives .
  • Method : The reaction involves the use of organoboron reagents and palladium(II) complexes. The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
  • Results : The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions. These features contribute to the practical up-scaling of the reaction .

Synthesis of Piperazines

  • Field : Organic Chemistry
  • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Method : Various methods have been reported for the synthesis of substituted piperazines. Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results : These methods have been successful in synthesizing 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Biosynthesis of Pyrazine Derivatives

  • Field : Bioorganic Chemistry
  • Application : Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity. Pyrazines can be isolated from natural sources or produced synthetically. Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
  • Method : Various alkyl pyrazine and alkyl methoxy pyrazine are found in many bacteria namely Paenibacillus polymyxa, myxobacterium Chondromyces crocatus, Chondromytes crocratus, Sulfitobacter pontiacus, Cytophaga-flexibacter-bacteriocide, etc .
  • Results : These heterocyclic analogs have been proven important scaffold in perfumeries, food industries and pharmaceuticals .

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pyrazine derivatives .
  • Method : The reaction involves the use of organoboron reagents and palladium(II) complexes. The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
  • Results : The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions. These features contribute to the practical up-scaling of the reaction .

Synthesis of Piperazines

  • Field : Organic Chemistry
  • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Method : Various methods have been reported for the synthesis of substituted piperazines. Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results : These methods have been successful in synthesizing 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Safety And Hazards

The safety data sheet for a similar compound, “Chloro-5-methoxyphenylboronic acid, 97%”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-chloro-5-(2-methoxyphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETILTMEMFYESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-methoxyphenyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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